molecular formula C13H20N2 B15216867 1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine

Katalognummer: B15216867
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: SAMHYROOKZENGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a methanamine group and a 2,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the final product.

Industrial Production Methods

Industrial production of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst, LiAlH4 in ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, amines.

    Substitution: Alkylated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)ethylamine: Has an ethylamine group instead of a methanamine group.

Uniqueness

(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H20N2

Molekulargewicht

204.31 g/mol

IUPAC-Name

[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15/h3-4,7,12H,5-6,8-9,14H2,1-2H3

InChI-Schlüssel

SAMHYROOKZENGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2CCC(C2)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.